2,3',4,4',5,5'-Hexachlorobiphenyl
Overview
Description
2,3’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is one of the many congeners of PCBs, which are synthetic organic chemicals with 1 to 10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Scientific Research Applications
2,3’,4,4’,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a reference material in environmental analysis to monitor PCB contamination. In biological research, it is used to study the mechanisms of toxicity and bioaccumulation in living organisms. Additionally, it has applications in studying endocrine disruption and its effects on the hormone system .
Mechanism of Action
Target of Action
The primary targets of 2,3’,4,4’,5,5’-Hexachlorobiphenyl are the circadian rhythm and metabolic genes . It has been shown to alter the expression of these genes, which play a crucial role in maintaining the body’s internal biological clock and metabolic processes .
Biochemical Pathways
The compound affects several biochemical pathways. Notably, it disrupts the circadian rhythm, FoxO signaling, and insulin resistance pathways . The disruption of these pathways can lead to significant downstream effects, including alterations in behavior and metabolic disruptions .
Pharmacokinetics
It is known to be a persistent organic pollutant , indicating that it is resistant to environmental degradation and can bioaccumulate in animal tissue . This persistence and bioaccumulation can impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl’s action include changes in gene expression and disruption of normal circadian rhythms . At a cellular level, it can lead to metabolic disruptions, potentially contributing to conditions like nonalcoholic fatty liver disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4,4’,5,5’-Hexachlorobiphenyl. As a persistent organic pollutant, it can remain in the environment for extended periods . Its stability and action can be influenced by factors such as temperature , and its efficacy can be affected by the concentration of the compound in the environment .
Safety and Hazards
Future Directions
One study suggested that understanding the mechanisms of action of environmental chemicals in disrupting metabolism and other physiological processes is essential . Another study provided new biomarkers and mechanistic insights into the combined toxicity effects of 2,2’,4,4’,5,5’-hexachlorobiphenyl and atrazine exposures in MCF-7 cells .
Biochemical Analysis
Biochemical Properties
2,3’,4,4’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. It interacts with enzymes such as cytochrome P450 (CYP1A1), which is involved in the metabolism of various xenobiotics. The compound acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This interaction leads to the expression of multiple enzyme genes, which are crucial for the detoxification and metabolism of xenobiotic substances .
Cellular Effects
2,3’,4,4’,5,5’-Hexachlorobiphenyl has been shown to have various effects on different types of cells and cellular processes. It can disrupt cellular calcium homeostasis and increase the production of reactive oxygen species (ROS), leading to oxidative stress. This compound also affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, it can alter gene expression and cellular metabolism, potentially leading to cellular injury and proliferation .
Molecular Mechanism
The molecular mechanism of 2,3’,4,4’,5,5’-Hexachlorobiphenyl involves its binding interactions with biomolecules and its ability to activate or inhibit enzymes. The compound binds to the XRE promoter region of genes, leading to the activation of phase I and II xenobiotic metabolizing enzymes. This activation results in the metabolism and detoxification of various xenobiotics. Additionally, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can inhibit or activate other enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl can change over time. The compound is known for its stability and resistance to degradation, which means it can persist in the environment and in biological systems for extended periods. Long-term exposure to this compound can lead to chronic effects on cellular function, including disruptions in cellular metabolism and gene expression. Studies have shown that 2,3’,4,4’,5,5’-Hexachlorobiphenyl can bioaccumulate in animal tissues, leading to long-term toxic effects .
Dosage Effects in Animal Models
The effects of 2,3’,4,4’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxifying enzymes, leading to the metabolism and elimination of xenobiotics. At high doses, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can cause toxic effects, including liver damage, disruption of endocrine function, and increased risk of cancer. Threshold effects have been observed, where the compound’s toxic effects become more pronounced at higher concentrations .
Metabolic Pathways
2,3’,4,4’,5,5’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily those related to the detoxification and metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to its breakdown and elimination. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 2,3’,4,4’,5,5’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its hydrophobic nature. This accumulation can lead to prolonged exposure and potential toxic effects. Additionally, 2,3’,4,4’,5,5’-Hexachlorobiphenyl can be transported across cell membranes through passive diffusion and active transport mechanisms .
Subcellular Localization
The subcellular localization of 2,3’,4,4’,5,5’-Hexachlorobiphenyl can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of 2,3’,4,4’,5,5’-Hexachlorobiphenyl in these compartments can affect cellular processes, including protein synthesis, energy production, and detoxification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination and specific substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,4’,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by adjusting the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3’,4,4’,5,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur under anaerobic conditions, leading to the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Catalysts such as cytochrome P450 enzymes are commonly used.
Reduction: Electron donors like sodium acetate can enhance reductive dechlorination.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyls with different substituents.
Comparison with Similar Compounds
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
Uniqueness: 2,3’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and biological activity. Compared to other hexachlorobiphenyls, it has a distinct profile in terms of its toxicological effects and its ability to bioaccumulate .
Properties
IUPAC Name |
1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXHAWRMEPZSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074165 | |
Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2959 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility in water is extremely low. ... Soluble in oils and organic solvents. | |
Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000058 [mmHg] | |
Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2959 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
52663-72-6 | |
Record name | 2,3′,4,4′,5,5′-Hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5,3',4',5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4MZI40CH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3',4,4',5,5'-Hexachlorobiphenyl interact with biological systems and what are the downstream effects?
A1: The provided research article [] focuses on the impact of this compound on the induction of cytochrome P-450 enzymes in rat liver microsomes. While the abstract doesn't delve into specific mechanisms, it highlights the compound's ability to alter enzymatic activity, which can have significant downstream effects on xenobiotic metabolism and detoxification processes. This alteration in enzyme activity can influence the body's ability to process and eliminate other compounds, potentially leading to altered drug metabolism or exacerbated toxicity.
Q2: Can this compound be biodegraded?
A2: Research suggests that certain fungal species can bioconvert PCBs. The study by [] demonstrates the capability of the white-rot fungus Phlebia brevispora to bioconvert toxic PCBs, including potentially this compound, although specific congeners studied were not listed. This bioconversion process could offer a potential bioremediation strategy for environmental decontamination, highlighting the role of biological agents in mitigating the environmental persistence of PCBs.
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